![molecular formula C8H14ClNO3 B2639501 (2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride CAS No. 2247106-52-9](/img/structure/B2639501.png)

(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

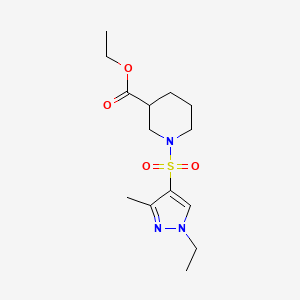

The compound (2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2247106-52-9 . It has a molecular weight of 207.66 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

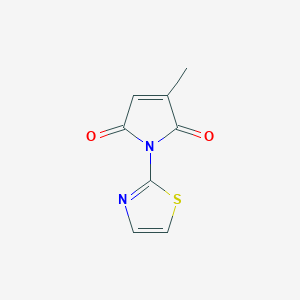

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .Molecular Structure Analysis

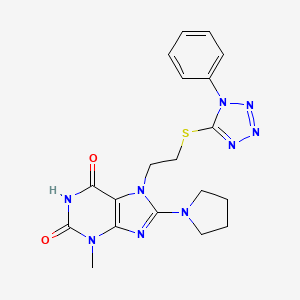

The IUPAC name of the compound is(2R,3aS,5S,6aS)-2-methylhexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride . The InChI code is 1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1 . Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.66 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

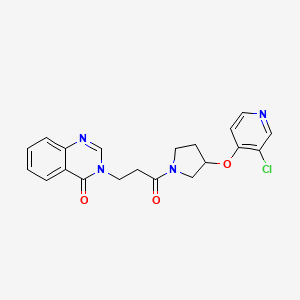

Synthetic Approaches : Research has explored synthetic methods for related furo[3,2-b]pyrrole compounds. For example, the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids involved converting 3-(5-methoxycarbonyl-4H-furo[3,2-b]pyrrole-2-yl)propenoic acid to its corresponding azide, which upon cyclization yielded the target compound (M. Bencková & A. Krutošíková, 1997).

Reaction Studies : Another study detailed the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, describing methods for obtaining N-substituted products and exploring the effects of microwave irradiation on condensation reactions, which shortened reaction times while maintaining yields (P. Gajdoš et al., 2005).

Exploration of Derivatives : Research into derivatives of furo[3,2-b]pyrrole has yielded various substituted and disubstituted compounds, emphasizing the versatility of these compounds for further chemical modifications and potential applications in developing new materials or pharmaceuticals (A. Krutošíková et al., 1994).

Antibacterial Activity : Some derivatives of furo[3,2-b]pyrrole have been synthesized and tested for their antibacterial activity, highlighting the potential of these compounds in medicinal chemistry. Such studies contribute to the understanding of how structural variations can impact biological activity and open pathways for the development of new antibiotics (Ivana Zemanov et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3aS,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTPPGXDVKESGR-VSUCYEFKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O1)CC(N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](O1)C[C@H](N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)